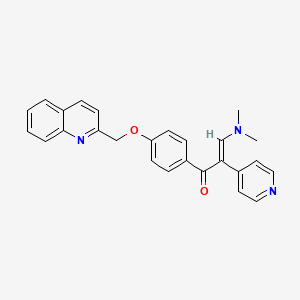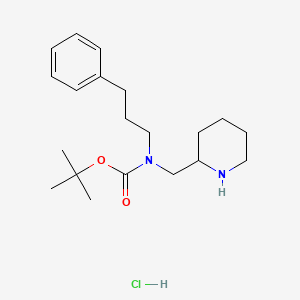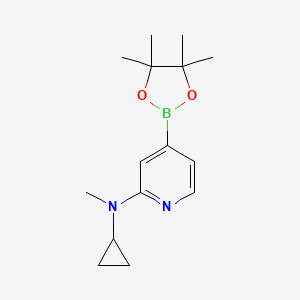
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group, a methyl group, and a boronic ester moiety attached to a pyridine ring. The presence of the boronic ester makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
The synthesis of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the cyclopropyl and methyl groups are introduced through alkylation reactions.
Introduction of the boronic ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron and a palladium catalyst under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can convert the boronic ester to a boronic acid.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:
Organic Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable carbon-boron bonds.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. The boronic ester moiety acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be compared with other boronic acid derivatives, such as:
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound also contains a boronic ester moiety and is used in similar applications, but its structure includes a benzamide group instead of a pyridine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring and is used in Suzuki-Miyaura coupling reactions, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C15H23BN2O2 |
|---|---|
Molekulargewicht |
274.17 g/mol |
IUPAC-Name |
N-cyclopropyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18(5)12-6-7-12/h8-10,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
RSWQFLCKBANHRW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


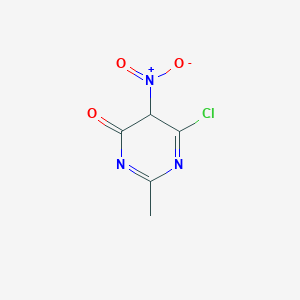
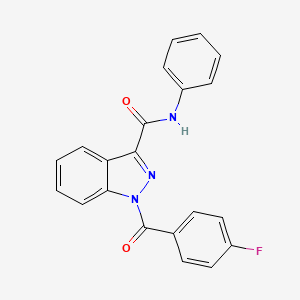
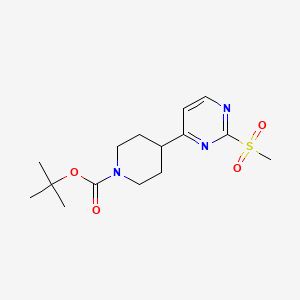
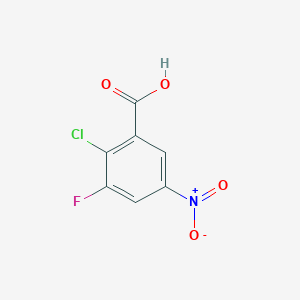
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)

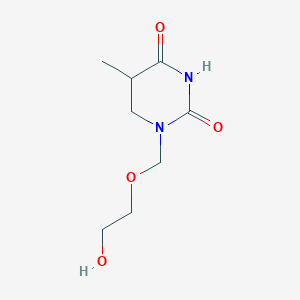
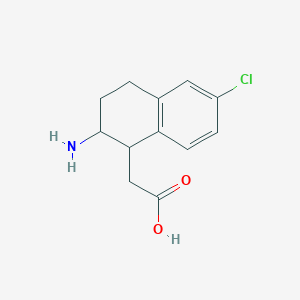
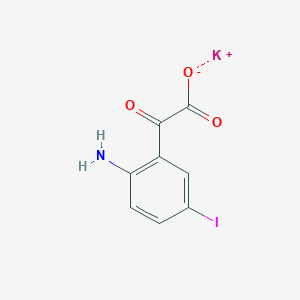
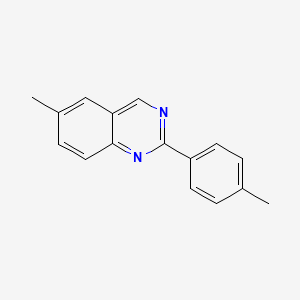
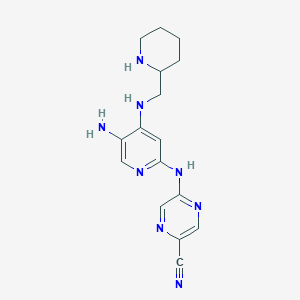
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
